molecular formula C17H16ClNO3S B2407501 (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(o-tolyl)methanone CAS No. 1448133-23-0

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(o-tolyl)methanone

Cat. No. B2407501
CAS RN: 1448133-23-0
M. Wt: 349.83
InChI Key: FFDGCMWHUQGSBU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and computational modeling .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Synthesis and Chemical Reactivity

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(o-tolyl)methanone is related to a class of compounds that have garnered interest due to their potential in various chemical reactions and biological activities. A key area of research involves the synthesis and reactivity of related sulfonyl azetidinones. For instance, studies have explored the synthesis of related compounds by the oxidation of corresponding derivatives, highlighting methods for functionalizing these molecules to yield substances with potential medicinal and pharmacological applications (Pouzet et al., 1998). Similarly, the synthesis of azetidinones derived from the dimer of Apremilast has shown the importance of the sulfonamide rings, indicating the versatility of these compounds in drug design and synthesis (Jagannadham et al., 2019).

Biological Activities

The exploration of sulfonamide derivatives for biological activities is another significant area. Research on similar structures has led to the identification of compounds with antiviral activities, especially against tobacco mosaic virus, showcasing the potential of sulfonyl azetidinones in antiviral drug development (Chen et al., 2010). Moreover, the synthesis of substituted azetidinones has been linked to antimicrobial activities, suggesting these compounds' utility in combating bacterial and fungal infections (Shah et al., 2014).

Catalytic Asymmetric Synthesis

The catalytic asymmetric synthesis of related compounds has also been a focus, demonstrating the efficiency of using enantiopure derivatives for the asymmetric addition of organozinc reagents to aldehydes. This highlights the potential of sulfonyl azetidinones in enantioselective synthesis, a critical aspect of medicinal chemistry for producing optically active pharmaceuticals (Wang et al., 2008).

properties

IUPAC Name

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S/c1-12-4-2-3-5-16(12)17(20)19-10-15(11-19)23(21,22)14-8-6-13(18)7-9-14/h2-9,15H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDGCMWHUQGSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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